
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as CB13, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in several areas.
作用機序
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane acts as a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase activity, which in turn leads to a decrease in cAMP levels. This results in the inhibition of neurotransmitter release, leading to the analgesic effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines, which leads to the neuroprotective effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane.
生化学的および生理学的効果
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potent activity as an agonist of the cannabinoid receptors. This allows for the study of the downstream signaling events that occur upon receptor activation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have several potential therapeutic applications, making it a promising candidate for drug development.
One of the limitations of using 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in lab experiments is its potential toxicity. While 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to be relatively safe in animal models, its long-term effects on human health are not yet known. Additionally, the synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane is relatively complex and requires the use of strong acid catalysts, which can be hazardous.
将来の方向性
There are several future directions for the study of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane. One area of interest is the development of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane derivatives with improved potency and selectivity for the cannabinoid receptors. Additionally, the potential therapeutic applications of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane in cancer treatment and neuroprotection warrant further investigation. Finally, the long-term effects of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane on human health need to be studied in greater detail.
合成法
The synthesis of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane involves the reaction of 1-(4-cyanophenyl)-2-(1-methylprop-2-enyl)-1,3-dioxolane with paraformaldehyde in the presence of a strong acid catalyst. The reaction mixture is then heated under reflux conditions for several hours, followed by purification using column chromatography. The yield of 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane obtained from this method is around 60%.
科学的研究の応用
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been found to have potential therapeutic applications in several areas such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of neuropathic pain. 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has also been found to protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
135097-63-1 |
|---|---|
製品名 |
1-(4-Cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
4-(4-but-3-en-2-yl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)benzonitrile |
InChI |
InChI=1S/C16H17NO3/c1-3-12(2)15-9-18-16(19-10-15,20-11-15)14-6-4-13(8-17)5-7-14/h3-7,12H,1,9-11H2,2H3 |
InChIキー |
JKNOWKAKZIKOMS-UHFFFAOYSA-N |
SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
正規SMILES |
CC(C=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#N |
同義語 |
1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-2,6,7-trioxabicyclo(2.2.2)octane 1-(4-cyanophenyl)-4-(1-methylprop-2-enyl)-TBO cyano-TBO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



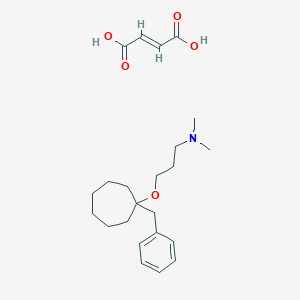
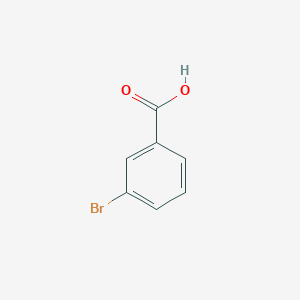
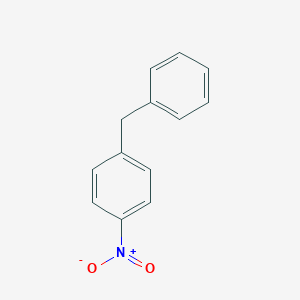
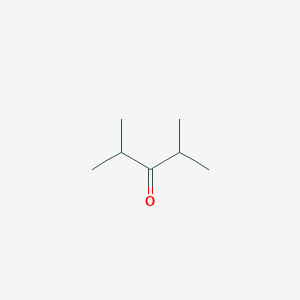
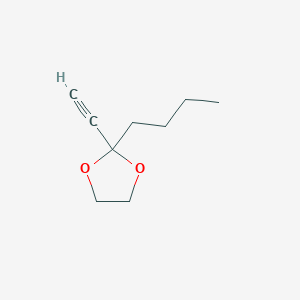
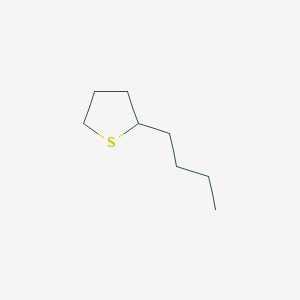
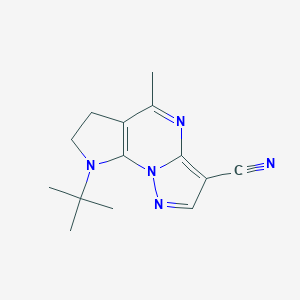
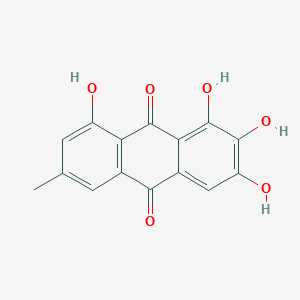
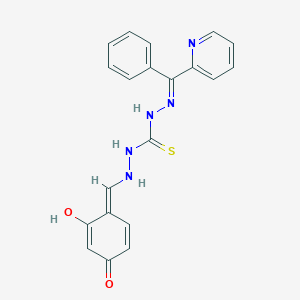
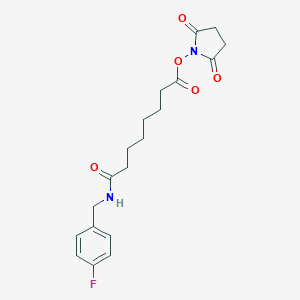
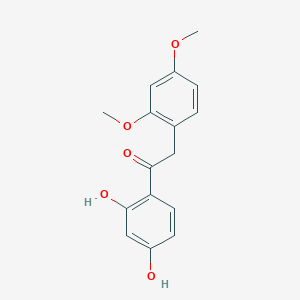
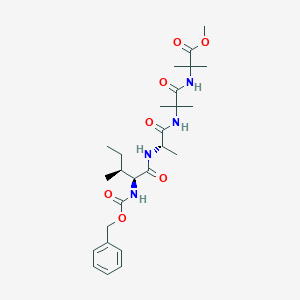
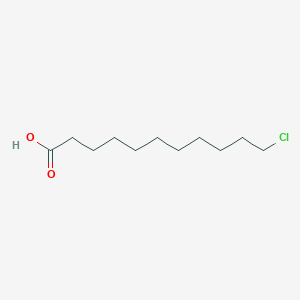
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)